2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine
Overview
Description
2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound’s core structure is directly involved in binding to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K by this compound affects several downstream pathways. PI3K is a key player in the cell signaling pathway, and its inhibition can lead to a decrease in cell proliferation and survival . This makes this compound a potential candidate for cancer treatment .
Result of Action
The result of the action of this compound is the potent inhibition of PI3K . This inhibition can lead to a decrease in cell proliferation and survival, which is particularly relevant in the context of cancer treatment .
Action Environment
The action environment of this compound is within the cellular environment, specifically within the cell signaling pathways where PI3K operates
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine has been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3K, leading to a decrease in its activity .
Cellular Effects
The inhibition of PI3K by this compound can have significant effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically PI3K . This binding interaction leads to the inhibition of PI3K, thereby affecting downstream signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its potent PI3K inhibitory activity, it is plausible that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine typically involves the reaction of 2-aminopyridine-3-thiol with various reagents. One common method involves the use of 2-aminopyridine-3-thiol and 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in ethanol with zinc oxide nanoparticles as a catalyst . Another method involves the reaction of 2-aminopyridine-3-thiol with 2-hydroxy-7-phenyl-heptanenitrile in dry ethanol and chloroform with acetyl chloride added dropwise at 0°C under argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Zinc oxide nanoparticles: Used as a catalyst in some synthetic routes.
Acetyl chloride: Used in the synthesis involving 2-hydroxy-7-phenyl-heptanenitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Phosphoinositide 3-Kinase Inhibitors: Some derivatives of thiazolo[5,4-B]pyridine have been identified as potent inhibitors of phosphoinositide 3-kinase, which is involved in various cellular processes.
Antioxidant Activity: Certain derivatives exhibit high antioxidant activity.
Comparison with Similar Compounds
2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-B]pyridines: These compounds share a similar core structure and exhibit a range of pharmacological activities, including antimicrobial and antitumor properties.
Imidazo[4,5-B]pyridines: These compounds also have a fused heterocyclic structure and are known for their pharmacological potential, including use as kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological activities, which can differ from other similar compounds.
Properties
IUPAC Name |
2-chloro-5-methoxy-[1,3]thiazolo[5,4-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULPUEUXOWTDDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269685 | |
Record name | 2-Chloro-5-methoxythiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-04-7 | |
Record name | 2-Chloro-5-methoxythiazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methoxythiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methoxy-[1,3]thiazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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